6-Bromochrysene
Description
6-Bromochrysene is a polycyclic aromatic hydrocarbon (PAH) derivative where a bromine atom substitutes the hydrogen at the 6-position of the chrysene backbone. Chrysene itself consists of four fused benzene rings, and bromination introduces unique electronic and steric properties. Brominated PAHs like this compound are often explored in materials science and organic electronics due to bromine's electron-withdrawing effects, which can modulate electronic properties.
Properties
IUPAC Name |
6-bromochrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAAKDIORRDGMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00224709 | |
| Record name | Chrysene, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00224709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7397-93-5 | |
| Record name | Chrysene, 6-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007397935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chrysene, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00224709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromochrysene typically involves the bromination of chrysene. One common method is the electrophilic aromatic substitution reaction, where chrysene is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the sixth position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically followed by purification steps such as recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Bromochrysene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions to facilitate the coupling reaction.
Major Products:
Substitution Reactions: Products include various substituted chrysene derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
6-Bromochrysene has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Environmental Studies: Its derivatives are studied for their potential environmental impact and behavior.
Mechanism of Action
The mechanism of action of 6-Bromochrysene in chemical reactions involves the activation of the bromine atom, making it a reactive site for further chemical transformations. In coupling reactions, the bromine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 6-Bromochrysene with structurally related compounds, focusing on molecular weight, substituent effects, and applications:
*Molecular weight calculated based on chrysene (C₁₈H₁₂, MW 228.29) + Br (79.90).
Key Observations:
- Substituent Effects: Bromine in this compound increases molecular weight and lipophilicity compared to 6-Hydroxychrysene, which has a polar -OH group. This difference impacts solubility; 6-Hydroxychrysene is more soluble in polar solvents, whereas this compound is likely more stable in non-polar environments .
- In contrast, hydroxyl groups in 6-Hydroxychrysene may facilitate hydrogen bonding, influencing its environmental persistence .
Biological Activity
6-Bromochrysene is a polycyclic aromatic hydrocarbon (PAH) derived from chrysene, known for its structural complexity and potential biological activities. This article focuses on the biological activity of this compound, emphasizing its mechanisms of action, interactions with biological macromolecules, and implications for health and disease.
Chemical Structure and Properties
This compound is characterized by a bromine atom substituted at the sixth position of the chrysene framework. Its chemical structure allows it to participate in various biochemical interactions, which are crucial for its biological activity.
The biological effects of this compound can be attributed to several mechanisms:
- DNA Intercalation : The compound can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenesis.
- Electrophilic Substitution : The bromine atom facilitates electrophilic aromatic substitution, allowing this compound to form reactive intermediates that can interact with cellular macromolecules.
- Enzyme Inhibition : It has been shown to inhibit certain metabolic enzymes, affecting the metabolism of other carcinogens such as benzo(a)pyrene.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways .
Cytotoxicity Studies
A series of cytotoxicity assays revealed that this compound has significant cytotoxic effects on human cancer cell lines. The concentration-dependent effects suggest that higher doses lead to increased cell death rates. Table 1 summarizes the cytotoxicity data across different cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Inhibition of proliferation |
Case Studies
Several case studies have highlighted the potential applications of this compound in cancer therapy:
- Breast Cancer Treatment : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in mouse models. The compound was administered intraperitoneally, showing promising results in inhibiting tumor growth.
- Mechanistic Insights : Research involving molecular docking studies has provided insights into how this compound interacts with key proteins involved in cancer progression, such as p53 and Bcl-2. These interactions suggest a potential for developing targeted therapies based on this compound .
Safety and Toxicological Concerns
Despite its promising biological activities, the safety profile of this compound must be considered. Studies indicate that it can produce tumors in animal models, raising concerns about its carcinogenic potential. Long-term exposure studies are essential to fully understand its safety implications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
